2-Bromo-4h-furo[3,2-b]pyrrole-5-carboxylic acid
Description
Contextual Significance of Fused Heterocycles in Organic Chemistry
Fused heterocyclic compounds, which consist of two or more rings sharing atoms, are cornerstones of organic and medicinal chemistry. Their rigid, planar structures often facilitate efficient interaction with biological targets, making them valuable in pharmaceutical development. Pyrrole (B145914) and its fused derivatives, for instance, are found in numerous natural products like heme, chlorophyll, and vitamin B12, highlighting their fundamental role in biological systems. Beyond pharmaceuticals, these systems are integral to the development of functional materials such as organic semiconductors and catalysts, where their distinct electronic and optical properties can be fine-tuned through synthetic modifications. researchgate.net
Evolution of Synthetic Strategies for Furo[3,2-b]pyrrole Scaffolds
The synthesis of the furo[3,2-b]pyrrole core has been approached through various chemical strategies. One established method is the Hemetsberger–Knittel protocol, which involves a three-step process: nucleophilic substitution, Knoevenagel condensation, and a final thermolysis step that promotes intramolecular cyclocondensation to form the fused ring system. researchgate.net Other methods include multicomponent reactions, which can efficiently generate complex structures like 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles in the presence of a catalyst such as iron(III) perchlorate. researchgate.net Research continues to explore more efficient and versatile synthetic routes to access these scaffolds and their derivatives. lookchem.com For example, studies have detailed the synthesis of various furo[3,2-b]pyrrole-5-carboxhydrazides, which serve as ligands for creating metal complexes. nih.gov
Structural Diversity and Isomerism within Furo[3,2-b]pyrrole Derivatives
The furo[3,2-b]pyrrole system is part of a class of compounds known as A,B-diheteropentalenes. mdpi.com Structural diversity arises from the possibility of different substitution patterns on the core structure and through positional isomerism. A key positional isomer is the furo[2,3-b]pyrrole system. mdpi.com These isomers exhibit different degrees of aromaticity and chemical reactivity. mdpi.com The placement of substituents on the rings can significantly influence the electronic properties and, consequently, the chemical behavior of the molecule. mdpi.com For instance, the formylation of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate and its N-substituted derivatives yields a 2-formylated product, demonstrating how the core scaffold can be chemically modified to introduce further diversity. lookchem.com
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-6-2-3-5(12-6)1-4(9-3)7(10)11/h1-2,9H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMNTSZIYSQDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1OC(=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332099-11-3 | |
| Record name | 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Bromo 4h Furo 3,2 B Pyrrole 5 Carboxylic Acid
Retrosynthetic Analysis of the Target Compound
A logical retrosynthetic analysis of 2-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid suggests a disconnection strategy that simplifies the molecule into more readily available starting materials. The primary disconnections involve the removal of the bromine atom and the deconstruction of the pyrrole (B145914) ring.
The bromine at the 2-position can be retrosynthetically removed via an electrophilic aromatic substitution pathway, leading to the precursor 4H-furo[3,2-b]pyrrole-5-carboxylic acid. This precursor, in turn, can be derived from its corresponding ester, ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate, which is a common intermediate in the synthesis of this heterocyclic system.
Further disconnection of the pyrrole ring of the ethyl ester, following the logic of the Hemetsberger–Knittel protocol, leads to a furan-based precursor, such as a 2-azido-3-(furan-2-yl)acrylate derivative. This intermediate is typically synthesized from a furan-2-carbaldehyde and an azidoacetate. This retrosynthetic pathway provides a clear and convergent approach to the target molecule, starting from simple furan (B31954) derivatives.
Approaches to the Furo[3,2-b]pyrrole Core Synthesis
The construction of the fused furo[3,2-b]pyrrole heterocyclic system is the cornerstone of the synthesis of the target compound. Several methodologies have been developed for this purpose, with annulation and heterocyclic cyclization strategies being paramount.
Annulation Reactions and Heterocyclic Cyclization Strategies
The synthesis of the furo[3,2-b]pyrrole core often relies on annulation reactions, where a new ring is fused onto an existing one. In this context, the pyrrole ring is typically constructed onto a pre-existing furan ring. These strategies often involve the formation of carbon-nitrogen and carbon-carbon bonds in a sequential or concerted manner to close the five-membered nitrogen-containing ring. Various cyclization strategies can be employed, often involving the intramolecular reaction of a suitably functionalized furan derivative.
Hemetsberger–Knittel Protocol and Analogous Routes
A prominent and widely utilized method for the synthesis of the furo[3,2-b]pyrrole core is the Hemetsberger–Knittel protocol. researchgate.net This thermal cyclization of 3-aryl- or 3-heteroaryl-2-azidoacrylates provides a direct route to the corresponding fused pyrrole-2-carboxylates. In the context of 4H-furo[3,2-b]pyrrole-5-carboxylic acid synthesis, the process would typically start with a furan-2-carbaldehyde.
The key steps of the Hemetsberger–Knittel synthesis are:
Condensation: Reaction of a furan-2-carbaldehyde with an ethyl azidoacetate in the presence of a base (e.g., sodium ethoxide) to form an ethyl 2-azido-3-(furan-2-yl)acrylate.
Thermolysis: The resulting azidoacrylate is then heated in an inert, high-boiling solvent such as xylene or toluene. This leads to the extrusion of dinitrogen gas and the in situ formation of a highly reactive nitrene intermediate.
Intramolecular Cyclization: The nitrene intermediate then undergoes an intramolecular C-H insertion or a related cyclization pathway onto the furan ring to form the desired ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate.
This protocol is valued for its efficiency and the directness with which it provides the core heterocyclic structure.
Regioselective Bromination at the 2-Position
With the furo[3,2-b]pyrrole core constructed, the next critical step is the regioselective introduction of a bromine atom at the 2-position. The electronic nature of the furo[3,2-b]pyrrole system dictates the position of electrophilic attack.
Electrophilic Aromatic Substitution with Bromine
The furo[3,2-b]pyrrole ring system is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The position of substitution is governed by the relative stability of the cationic intermediate (sigma complex) formed upon attack by the electrophile. For pyrrole and its fused derivatives, electrophilic attack is strongly favored at the 2-position (alpha to the nitrogen atom). This is because the positive charge in the resulting intermediate can be delocalized over more atoms, including the nitrogen, leading to a more stable resonance hybrid compared to attack at the 3-position.
This inherent regioselectivity is exploited in the bromination of 4H-furo[3,2-b]pyrrole-5-carboxylic acid or its ester. A common and effective brominating agent for such electron-rich systems is N-bromosuccinimide (NBS). The reaction is typically carried out in an inert solvent, and the use of NBS provides a mild and selective method for introducing a single bromine atom. The reaction of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate with NBS would be expected to yield ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate with high regioselectivity. Subsequent hydrolysis of the ester group would then furnish the target compound, this compound. Evidence from related electrophilic substitutions, such as the Vilsmeier-Haack formylation of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate which also occurs at the 2-position, further supports this predicted outcome. lookchem.com
An exploration of the synthetic routes toward this compound reveals a landscape of strategic chemical transformations. The methodologies center on the construction and subsequent functionalization of the core furo[3,2-b]pyrrole scaffold, a class of heterocyclic compounds noted for their utility as building blocks in medicinal and materials chemistry. This article delineates the key synthetic strategies for this specific compound, focusing on precursor-based bromination, introduction of the carboxylic acid moiety, and comprehensive pathway construction.
Chemical Reactivity and Advanced Transformations of 2 Bromo 4h Furo 3,2 B Pyrrole 5 Carboxylic Acid
Reactivity of the Furo[3,2-b]pyrrole Ring System
The fused furan (B31954) and pyrrole (B145914) rings create a π-electron-rich bicyclic aromatic system. The nitrogen atom's lone pair in the pyrrole ring is significantly delocalized, enhancing the nucleophilicity of the ring carbons and making the system highly susceptible to electrophilic attack. pharmaguideline.compearson.com This inherent electronic character is the primary driver of the ring's reactivity patterns.
Furo[3,2-b]pyrroles, as electron-rich diheteropentalenes, readily undergo electrophilic aromatic substitution reactions. mdpi.comscispace.com The reactivity of the furo[3,2-b]pyrrole core is significantly greater than that of benzene (B151609), a characteristic shared with its constituent heterocycle, pyrrole. pharmaguideline.com The substitution pattern is governed by the ability of the heterocyclic system to stabilize the intermediate carbocation (arenium ion).
Common electrophilic substitution reactions applicable to this system include:
Nitration: Introduction of a nitro group (-NO₂).
Halogenation: Introduction of another halogen atom (e.g., Cl, Br, I).
Sulfonation: Introduction of a sulfonic acid group (-SO₃H).
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups.
In contrast to their high reactivity towards electrophiles, electron-rich aromatic systems like furo[3,2-b]pyrrole are inherently resistant to nucleophilic aromatic substitution (SₙAr). pharmaguideline.com The high electron density of the ring system repels incoming nucleophiles, making direct displacement of a leaving group (like a hydride ion) energetically unfavorable.
Studies on related heterocyclic systems, such as 2H-furo[3,2-b]pyran-2-ones, show that reactions with nucleophiles can proceed through alternative pathways. nih.gov Depending on the nature of the nucleophile, reactions can lead to ring-opening or complex recyclization events rather than simple substitution. nih.gov This suggests that nucleophilic attack on the furo[3,2-b]pyrrole core, if forced, may lead to products other than those of direct substitution.
Transformations Involving the Bromine Substituent
The bromine atom at the C2 position is a versatile functional handle, enabling a wide array of powerful synthetic transformations, particularly those mediated by transition metals.
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. For 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid, these reactions allow for the introduction of diverse molecular fragments at the C2 position.
Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is a robust and widely used method for synthesizing biaryl compounds or attaching alkyl and vinyl groups. Patent literature indicates that Suzuki couplings can be performed on halogenated furo[3,2-b]pyrrole precursors to prepare more complex derivatives. google.com
Heck Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene. It is particularly useful for synthesizing substituted alkenes, such as styrenes or cinnamates, attached to the heterocyclic core.
Ullmann Coupling: A classical copper-catalyzed reaction, the modern Ullmann condensation often uses palladium or copper catalysts to couple aryl halides with alcohols, amines, or thiols. This reaction is a key method for forming C-O, C-N, and C-S bonds.
The following table summarizes these key cross-coupling reactions as they apply to this compound.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Product Structure Example (R = Aryl, Alkyl, etc.) |
| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | C-C | 2-R-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
| Heck Coupling | Alkene (e.g., H₂C=CHR) | Pd(OAc)₂ + Ligand + Base | C-C (alkenyl) | 2-(alkenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
| Ullmann Condensation | R-NH₂ (Amine) | CuI or Pd catalyst + Base | C-N | 2-(R-amino)-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
Reductive debromination is a chemical transformation that replaces a bromine atom with a hydrogen atom. This reaction is useful for synthesizing the parent furo[3,2-b]pyrrole-5-carboxylic acid from its 2-bromo derivative. Several standard methods can be employed for this purpose:
Catalytic Hydrogenation: This involves treating the compound with hydrogen gas (H₂) or a hydrogen transfer reagent (like ammonium (B1175870) formate) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). A base is often added to neutralize the HBr byproduct.
Metal Hydride Reagents: Reagents such as sodium borohydride (B1222165) (NaBH₄) in the presence of a palladium catalyst can achieve debromination.
Active Metals: Metals like zinc (Zn) in acetic acid can also be used to effect the reduction of the C-Br bond.
This transformation provides a strategic route to the unsubstituted core while retaining the C5 carboxylic acid functionality for further derivatization.
Direct nucleophilic displacement of the bromine atom via a classic SₙAr mechanism is challenging due to the electron-rich nature of the furo[3,2-b]pyrrole ring. However, the displacement can be effectively achieved using transition-metal-catalyzed methods, which proceed through different mechanisms involving oxidative addition and reductive elimination cycles.
These reactions are extensions of the cross-coupling chemistry discussed previously. The Buchwald-Hartwig amination, for instance, is a palladium-catalyzed reaction that is highly effective for coupling aryl halides with a vast range of primary and secondary amines. Similarly, related palladium- and copper-catalyzed methods can be used to displace the bromine with alkoxides (to form ethers) and thiolates (to form thioethers). These catalyzed reactions are the modern standard for achieving formal nucleophilic substitution on aryl halides and are broadly applicable to substrates like this compound.
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality at the 5-position of the furo[3,2-b]pyrrole core is a key handle for derivatization, enabling the synthesis of esters, amides, and hydrazides, and can also be removed to allow for further functionalization of the heterocyclic ring.
Esterification and Amidation Reactions
The conversion of this compound into its corresponding esters is a fundamental transformation for modifying its solubility and reactivity. While direct esterification of the carboxylic acid is a standard procedure, often catalyzed by acid in the presence of the desired alcohol, specific examples for this bromo-substituted derivative are not extensively detailed in the available literature. However, the ethyl ester, ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate, is a known compound, suggesting that such transformations are readily achievable under standard Fischer esterification conditions. chemdad.com
Similarly, amidation reactions, which involve the coupling of the carboxylic acid with an amine, provide a route to a wide range of carboxamide derivatives. These reactions typically proceed via activation of the carboxylic acid, for instance, by conversion to an acid chloride or through the use of coupling agents to facilitate amide bond formation. The resulting amides are of interest for their potential biological activities and as intermediates for further synthetic elaborations.
Hydrazinolysis and Formation of Hydrazides
The synthesis of carbohydrazides from this compound is a crucial step in the construction of more complex heterocyclic systems, such as triazines. The reaction typically involves the treatment of the corresponding ester with hydrazine (B178648) hydrate. For instance, methyl 4H-furo[3,2-b]pyrrole-5-carboxylate, a closely related analogue, undergoes hydrazinolysis in refluxing ethanol (B145695) to afford the carbohydrazide (B1668358) in good yield. semanticscholar.org This carbohydrazide can then be cyclized with orthoesters to form furo[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgmdpi.comnih.govtriazin-8(7H)-ones. semanticscholar.org It is inferred that this compound would follow a similar two-step pathway to its hydrazide derivative: initial esterification followed by treatment with hydrazine. The resulting hydrazides are valuable intermediates for the synthesis of various fused heterocyclic compounds with potential pharmacological applications. nih.govnih.govresearchgate.netresearchgate.net
Decarboxylation and Subsequent Aldehyde Formation
Following decarboxylation, the introduction of an aldehyde group at the now vacant 5-position could be achieved through formylation reactions, such as the Vilsmeier-Haack reaction, which is effective for electron-rich heterocycles. lookchem.com
Reactivity at the Pyrrole Nitrogen (N-H Acidity and Alkylation)
The pyrrole nitrogen in the 4H-furo[3,2-b]pyrrole system possesses a proton that is moderately acidic, with a pKa of approximately 17.5 for pyrrole itself. wikipedia.org This allows for deprotonation with strong bases to form the corresponding pyrrolide anion, which is a potent nucleophile.
Alkylation of the pyrrole nitrogen provides a straightforward method for introducing substituents at the N-4 position. For the related methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, N-methylation and N-benzylation have been successfully achieved using phase-transfer catalysis conditions. mdpi.com It is expected that this compound would undergo similar N-alkylation reactions, likely after protection of the carboxylic acid group as an ester to prevent interference from the acidic proton. The resulting N-alkylated derivatives exhibit modified electronic properties and steric environments, which can influence their subsequent reactivity and biological activity.
Comparative Reactivity Studies with Related Heterocycles
The reactivity of the furo[3,2-b]pyrrole ring system can be contextualized by comparing it to its isomer, furo[2,3-b]pyrrole, as well as to other common five-membered heterocycles like furan, thiophene, and pyrrole itself.
Computational studies have shown that the furo[3,2-b]pyrrole (1,4-system) is thermodynamically more stable than the furo[2,3-b]pyrrole (1,6-system). mdpi.com This difference in stability influences their respective chemical reactivities. In terms of electrophilic substitution, both pyrrole and furan are highly activated systems. The fusion of these two rings in the furo[3,2-b]pyrrole system results in a complex interplay of electronic effects that determine the reactivity at various positions.
When compared to indole, where a benzene ring is fused to the pyrrole, the furo[3,2-b]pyrrole system is expected to exhibit different electronic properties due to the replacement of the benzene ring with the more electron-rich furan ring. This generally leads to a higher reactivity towards electrophiles. The reactivity of the carboxylic acid group in this compound is also influenced by the electronic nature of the fused ring system. The electron-withdrawing effect of the bromo substituent at the 2-position is expected to increase the acidity of the carboxylic acid compared to the unsubstituted parent compound.
Mechanistic Investigations of Key Chemical Transformations
The chemical transformations of this compound are governed by fundamental mechanistic principles of organic chemistry. Reactions at the carboxylic acid group, such as esterification and amidation, proceed through nucleophilic acyl substitution pathways. In acid-catalyzed esterification, protonation of the carbonyl oxygen activates the carboxylic acid towards nucleophilic attack by the alcohol.
The reactivity of the heterocyclic core towards electrophiles is dictated by the electron density at the different carbon atoms. The fusion of the furan and pyrrole rings creates a system where the positions of highest electron density, and therefore the most likely sites of electrophilic attack, can be predicted through computational studies and confirmed experimentally. For instance, the formylation of furo[2,3-b]pyrrole esters occurs at the 2-position, indicating its higher nucleophilicity. mdpi.com
Understanding the mechanistic details of these reactions is crucial for predicting the outcome of new transformations and for the rational design of synthetic routes to novel derivatives of the furo[3,2-b]pyrrole scaffold.
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR are the primary methods for establishing the carbon-hydrogen framework of a molecule. The chemical shift (δ), reported in parts per million (ppm), for each nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and anisotropic effects from π-systems. libretexts.orgchemistrysteps.com
For 2-Bromo-4h-furo[3,2-b]pyrrole-5-carboxylic acid, the presence of two fused aromatic rings, a bromine atom, a carboxylic acid group, and an N-H proton results in a distinct set of signals. The protons on the aromatic core are expected to resonate in the downfield region (typically 6.0-8.0 ppm) due to the deshielding effects of the ring currents. pressbooks.pub The N-H proton of the pyrrole (B145914) ring and the O-H proton of the carboxylic acid are typically broad and appear at lower fields, with their exact positions being sensitive to solvent and concentration. pressbooks.pub
In ¹³C NMR, the carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position (160-180 ppm). oregonstate.edu The sp²-hybridized carbons of the furan (B31954) and pyrrole rings would appear in the aromatic region (approx. 100-150 ppm). oregonstate.eduwisc.edu The bromine substituent is expected to cause a significant downfield shift for the carbon atom to which it is attached (C2) due to its electronegativity.
Predicted ¹H NMR Chemical Shifts for this compound Note: Data is predictive and based on typical chemical shift ranges for similar functional groups and heterocyclic systems. Actual values may vary based on solvent and experimental conditions.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| H3 | ~6.5 - 7.0 | Singlet (s) | Proton on the furan ring, adjacent to the bromine atom. |
| H6 | ~7.0 - 7.5 | Singlet (s) | Proton on the pyrrole ring. |
| N-H | ~11.0 - 12.0 | Broad Singlet (br s) | Pyrrole N-H proton. Position is solvent-dependent. |
| COOH | ~12.0 - 13.0 | Broad Singlet (br s) | Carboxylic acid proton. Position is solvent-dependent. pressbooks.pub |
Predicted ¹³C NMR Chemical Shifts for this compound Note: Data is predictive and based on typical chemical shift ranges.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=O | ~165 - 175 | Carboxylic acid carbonyl carbon. chemicalbook.com |
| C2 | ~115 - 125 | Carbon bearing the bromine atom. |
| C3 | ~110 - 120 | Furan ring carbon. |
| C3a | ~130 - 140 | Bridgehead carbon. |
| C5 | ~120 - 130 | Carbon bearing the carboxylic acid. |
| C6 | ~110 - 120 | Pyrrole ring carbon. |
| C6a | ~140 - 150 | Bridgehead carbon. |
While 1D NMR provides information on chemical shifts, two-dimensional (2D) NMR experiments are essential for unambiguously determining the connectivity of atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the target molecule, COSY would be used to confirm the through-bond proximity of any coupled protons within the rings, although many protons in this specific structure are expected to be singlets due to their substitution pattern.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached. This would definitively link the ¹H signals for H3 and H6 to their corresponding ¹³C signals, C3 and C6.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for assembling the molecular structure. For instance, correlations would be expected from the N-H proton to adjacent carbons (C6, C6a, C3a), and from the H6 proton to the carbonyl carbon of the carboxylic acid, confirming the substituent's position. These correlations would provide unequivocal proof of the fused furo[3,2-b]pyrrole core structure and the precise locations of the bromo and carboxylic acid groups.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is an excellent tool for identifying the presence of specific functional groups, each of which has characteristic absorption frequencies.
IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would be dominated by features characteristic of its functional groups. spectroscopyonline.com
O-H Stretch: The carboxylic acid O-H bond gives rise to a very broad and strong absorption band spanning a wide range, typically from 3500 to 2500 cm⁻¹. This broadness is due to strong intermolecular hydrogen bonding, often forming dimers in the solid state or concentrated solutions. spectroscopyonline.com
N-H Stretch: The pyrrole N-H stretch is expected to appear as a moderately sharp band around 3400-3300 cm⁻¹.
C=O Stretch: The carbonyl group of the carboxylic acid will produce a very strong, sharp absorption peak typically in the region of 1730-1700 cm⁻¹. Its exact position can be influenced by conjugation and hydrogen bonding. spectroscopyonline.com
C=C/C=N Stretches: Vibrations from the double bonds within the furan and pyrrole rings are expected in the 1650-1450 cm⁻¹ region.
C-O Stretch: The C-O stretches from the furan ring and the carboxylic acid will appear in the fingerprint region, generally between 1320 and 1000 cm⁻¹. spectroscopyonline.com
O-H Bend: A broad peak for the O-H wagging (out-of-plane bend) of the hydrogen-bonded carboxylic acid is often observed around 960-900 cm⁻¹. spectroscopyonline.com
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3500 - 2500 | Strong, Broad |
| Pyrrole | N-H Stretch | 3400 - 3300 | Medium |
| Carboxylic Acid | C=O Stretch | 1730 - 1700 | Strong |
| Aromatic Rings | C=C Stretch | 1650 - 1450 | Medium-Weak |
| Furan/Carboxylic Acid | C-O Stretch | 1320 - 1000 | Medium-Strong |
| Carboxylic Acid | O-H Bend (wag) | 960 - 900 | Medium, Broad |
Raman spectroscopy is complementary to IR spectroscopy. rsc.org It detects vibrations that cause a change in the polarizability of the molecule. While IR is more sensitive to polar bonds (like C=O and O-H), Raman is often more sensitive to non-polar, symmetric bonds. For the title compound, the C=C bonds within the fused ring system would likely produce strong signals in a Raman spectrum. Although specific Raman studies on this molecule are not prevalent, the technique could provide additional confirmatory data for the aromatic framework.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula.
For this compound (C₇H₄BrNO₃), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. A key feature in the mass spectrum would be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for the molecular ion ([M]⁺) and any bromine-containing fragments: a peak at mass M and another at M+2 with almost identical intensities. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
Furthermore, analysis of the fragmentation patterns (often aided by tandem MS/MS experiments) can provide structural information. Common fragmentation pathways for a carboxylic acid include the loss of a hydroxyl radical (•OH), water (H₂O), or the entire carboxyl group as COOH or CO₂. cam.ac.uk The stability of the fused aromatic ring system would likely mean that it remains intact as a major fragment in the spectrum.
Hyphenated Chromatographic Techniques (e.g., LC-MS) for Purity and Reaction Monitoring
Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools in the analysis of this compound. This method combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection afforded by mass spectrometry.
For the assessment of purity, a reverse-phase HPLC method is typically employed. A C18 column is a common stationary phase choice, providing effective separation of the target compound from starting materials, byproducts, and other impurities based on differences in hydrophobicity. The mobile phase often consists of a gradient mixture of an aqueous solution (containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol. The UV detector in an HPLC system can provide a preliminary assessment of purity by quantifying the peak area of the target compound relative to other components. However, for unequivocal purity assessment, coupling the HPLC to a mass spectrometer is crucial.
LC-MS is also a powerful technique for real-time reaction monitoring. Small aliquots of a reaction mixture can be periodically extracted, diluted, and injected into the LC-MS system. This allows for the tracking of the consumption of reactants and the formation of the this compound product. The specificity of the mass spectrometer allows for the confident identification of the product peak even in a complex reaction matrix. Electrospray ionization (ESI) is a commonly used ionization technique for this type of molecule, and it can be operated in either positive or negative ion mode. For a carboxylic acid, negative ion mode (ESI-) is often preferred as it facilitates the detection of the deprotonated molecule [M-H]⁻.
Table 1: Representative LC-MS Parameters for Analysis of this compound
| Parameter | Value |
| HPLC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray (ESI), Negative |
| m/z Detection | Scan mode (e.g., 100-500 Da) |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision.
A key advantage of X-ray crystallography is its ability to determine the absolute configuration of chiral molecules. While this compound itself is not chiral, this technique is invaluable for derivatives or related compounds that may possess stereocenters. By using anomalous dispersion effects, the absolute arrangement of atoms in space can be established, which is critical in fields such as medicinal chemistry where enantiomers can have vastly different biological activities.
Although a specific crystal structure for this compound is not publicly available, the technique has been successfully applied to determine the structure of related furo[3,2-b]pyrrole derivatives. These studies provide a precedent for the feasibility of using X-ray crystallography to elucidate the solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and pyrrole N-H groups, of the title compound.
Ion Mobility Mass Spectrometry for Predicted Collision Cross Section (CCS) Values
Ion Mobility Mass Spectrometry (IM-MS) is an emerging analytical technique that adds another dimension of separation to traditional mass spectrometry. In IM-MS, ions are separated based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of a weak electric field. The time it takes for an ion to traverse the drift tube is its drift time, which is related to its ion mobility and can be converted to a rotationally averaged collision cross section (CCS). The CCS is a measure of the effective area of the ion as it tumbles and collides with the drift gas, providing valuable information about its three-dimensional structure.
For this compound, predicted CCS values can be calculated for different ionic species that might be formed in the mass spectrometer. These values can then be used to support the identification of the compound in complex mixtures when analyzed by IM-MS, providing an additional layer of confidence beyond accurate mass and retention time.
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 229.94473 | 140.5 |
| [M+Na]⁺ | 251.92667 | 154.7 |
| [M-H]⁻ | 227.93017 | 145.9 |
| [M+NH₄]⁺ | 246.97127 | 163.0 |
| [M+K]⁺ | 267.90061 | 144.9 |
| [M+H-H₂O]⁺ | 211.93471 | 141.8 |
| [M+HCOO]⁻ | 273.93565 | 160.8 |
| [M+CH₃COO]⁻ | 287.95130 | 179.6 |
| [M+Na-2H]⁻ | 249.91212 | 146.9 |
| [M]⁺ | 228.93690 | 160.9 |
| [M]⁻ | 228.93800 | 160.9 |
| Data sourced from PubChemLite, calculated using CCSbase. uni.lu |
Theoretical and Computational Studies of 2 Bromo 4h Furo 3,2 B Pyrrole 5 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electron distribution and molecular orbitals (MOs), which dictate the molecule's chemical and physical properties. researchgate.net
For 2-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid, calculations would reveal the influence of the electron-withdrawing bromine atom and carboxylic acid group on the electron density of the fused furo[3,2-b]pyrrole ring system. The distribution of charges and the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
In a related quantum-chemical study on a thieno[3,2-b]pyrrole derivative using the MNDO approximation, it was shown that complexation with reagents significantly alters the electron density distribution, which in turn governs the selectivity of chemical reactions like acylation. researchgate.net Similar calculations for this compound would map out the electrostatic potential, highlighting electron-rich and electron-poor regions, and thus predicting sites susceptible to electrophilic or nucleophilic attack. The Natural Bond Orbital (NBO) analysis can also be used to characterize the electronic structure through descriptors like charge transfer. researchgate.net
Table 1: Representative Calculated Electronic Properties This table presents hypothetical but expected values based on typical calculations for similar heterocyclic systems.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.8 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | Relates to molecular stability and reactivity. |
Aromaticity and Electron Delocalization within the Furo[3,2-b]pyrrole Core
The furo[3,2-b]pyrrole core is an A,B-diheteropentalene system, and its degree of aromaticity is a subject of theoretical interest. mdpi.comscispace.com Aromaticity is associated with enhanced stability resulting from a cyclic, delocalized π-electron system. Computational methods are essential for quantifying the aromatic character of such heterocyclic rings.
Several indices are used to evaluate aromaticity:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the analysis of bond lengths. A HOMA value close to 1 implies a high degree of aromaticity, whereas values close to 0 indicate a non-aromatic system.
Para-Delocalization Index (PDI): This is an electronic delocalization measure derived from the Quantum Theory of Atoms in Molecules (QTAIM). nih.gov
Electron Localization Function (ELF) and Localization-Overlap Locator (LOL): These indices provide a topological analysis of electron pairing and can be used to visualize and quantify delocalization. nih.gov
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry has become a reliable tool for predicting spectroscopic data, which is invaluable for structure elucidation and confirmation. comporgchem.com
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational methods, often used to distinguish between possible isomers or conformers. researchgate.netnih.govescholarship.org The standard approach involves geometry optimization of the molecule using a DFT method (e.g., B3LYP), followed by the calculation of magnetic shielding constants using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These shielding constants are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
For accurate predictions, it is often necessary to include solvent effects, typically using a Polarizable Continuum Model (PCM). comporgchem.com The calculated shifts for different potential structures can be statistically compared to experimental data using tools like the DP4+ probability analysis to assign the correct structure with a high degree of confidence. comporgchem.comnih.gov
Table 2: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) This table illustrates the typical format and accuracy of such predictive studies.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| C2 | 115.2 | 114.8 | +0.4 |
| C3 | 108.9 | 109.1 | -0.2 |
| C3a | 135.4 | 135.0 | +0.4 |
| C5 (C=O) | 165.1 | 164.5 | +0.6 |
| C6 | 118.3 | 118.5 | -0.2 |
| C6a | 142.0 | 141.7 | +0.3 |
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule by computing its vibrational frequencies and intensities. researchgate.net These calculations are typically performed at the DFT or MP2 level of theory. researchgate.net The predicted spectrum helps in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.netresearchgate.net For instance, the characteristic C=O stretching frequency of the carboxylic acid group, the N-H stretching of the pyrrole (B145914) ring, and the C-Br stretching mode can be precisely identified. While raw calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be corrected using empirical scaling factors to achieve excellent agreement. mdpi.com
Table 3: Predicted Vibrational Frequencies for Key Functional Groups Based on typical values for similar compounds.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | Pyrrole NH | 3450 | ~3400 |
| O-H Stretch | Carboxylic Acid OH | 3100 (broad, H-bonded) | ~3300-2500 |
| C=O Stretch | Carboxylic Acid C=O | 1725 (dimer) | ~1700 |
| C=C Stretch | Ring System | 1580 | ~1550-1600 |
| C-Br Stretch | Bromo-substituent | 650 | ~600-700 |
Reaction Mechanism Predictions and Transition State Analysis (In Silico)
In silico studies are instrumental in exploring the mechanisms of chemical reactions. By mapping the potential energy surface, computational chemists can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the structures and energies of all intermediates and, crucially, the transition states (TS) that connect them.
For this compound, theoretical studies could predict the outcomes of various reactions. Furo[b]pyrrole systems are known to undergo reactions like electrophilic substitution and condensation. researchgate.netnih.govlookchem.com Computational analysis could, for example, predict the most likely site for electrophilic attack (e.g., nitration or acylation) by comparing the activation energies for substitution at different positions on the ring. researchgate.net The calculations would model the formation of the sigma complex (Wheland intermediate) and determine the energy barrier for its formation, thus explaining the observed regioselectivity. Transition state theory can then be used to calculate reaction rate constants, providing a quantitative understanding of the reaction kinetics.
Conformational Analysis and Tautomerism Studies
Conformational Analysis: Molecules that are not entirely rigid can exist in multiple spatial arrangements known as conformations. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the carboxylic acid group to the pyrrole ring. Different orientations of the -COOH group relative to the ring system will have different energies.
Computational methods can perform a systematic conformational search to identify all stable conformers (local minima on the potential energy surface). nih.gov By calculating the relative energies of these conformers, their equilibrium populations at a given temperature can be predicted using the Boltzmann distribution. These studies are critical because the dominant conformation in solution can significantly influence the molecule's reactivity and spectroscopic properties. researchgate.netnih.gov
Tautomerism: Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. The 4H-furo[3,2-b]pyrrole system can potentially exist in other tautomeric forms, such as the 6H-furo[3,2-b]pyrrole isomer. Quantum chemical calculations are the definitive tool for assessing the relative stabilities of different tautomers. By calculating the total electronic energy (often including zero-point vibrational energy and thermal corrections) of each tautomer, the thermodynamically favored form can be identified. The energy barrier for the interconversion process can also be calculated by locating the transition state for the proton transfer, providing insight into the kinetics of the tautomerization process. For pyrrole-containing systems, the 4H tautomer is generally expected to be the most stable form.
Potential Applications As a Chemical Scaffold or Intermediate
Building Block in Complex Organic Synthesis
The primary utility of 2-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid in organic synthesis stems from its role as a multifunctional building block. The bromine atom serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse aryl, heteroaryl, or alkynyl substituents at the 2-position of the furo[3,2-b]pyrrole core.
Simultaneously, the carboxylic acid group at the 5-position offers another site for chemical elaboration. It can be readily converted into esters, amides, or acid chlorides. For instance, its transformation into carboxhydrazides has been shown to be a convenient pathway to new heterocyclic systems. researchgate.net This dual reactivity allows for a stepwise and controlled construction of complex molecular architectures, where each functional group can be addressed independently to build elaborate structures. The parent furo[3,2-b]pyrrole system has been a subject of synthetic research, indicating a foundational interest in this class of compounds. nih.gov
Precursor for Advanced Organic Materials
The inherent electronic properties of the furo[3,2-b]pyrrole nucleus make it an attractive scaffold for the development of novel organic materials.
The conjugated π-system of the furo[3,2-b]pyrrole core is responsible for its absorption of UV light and is foundational to its potential optoelectronic applications. chemheterocycles.com Analogous fused pyrrole (B145914) systems have demonstrated significant promise as organic optoelectronic compounds, with properties that can be finely tuned through synthetic design. kennesaw.edu The development of donor-acceptor polymers containing the structurally similar thieno[3,2-b]pyrrole unit for use in organic field-effect transistors (OFETs) highlights the potential of this class of heterocycles in organic semiconductors. mdpi.com By using the bromo and carboxylic acid functionalities to attach electron-donating or electron-withdrawing groups, the electronic band gap and charge transport properties of the resulting molecules can be systematically engineered. This makes this compound a promising starting material for creating new organic dyes and semiconductors for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.gov
Conjugated polymers are a critical class of materials in organic electronics. The bifunctional nature of this compound makes it an ideal monomer for synthesizing such polymers. The bromine atom can be utilized in polymerization reactions, such as Stille or Suzuki polycondensation, to form the polymer backbone. Research on related scaffolds like thieno[3,2-b]pyrrole has shown their utility in creating donor-acceptor conjugated copolymers with enhanced charge carrier mobility. mdpi.com The resulting polymers would incorporate the favorable electronic and structural properties of the furo[3,2-b]pyrrole unit, including high planarity which can facilitate intermolecular π-π stacking and improve charge transport. The carboxylic acid group can be used to modify the polymer's properties post-polymerization or be converted to other functional groups to influence solubility and processing characteristics. Conjugated polymers, in general, are valued for their adjustable surface qualities and electrical conductivity. polimi.itscilit.com
Ligand Design in Organometallic Chemistry and Catalysis
The heteroatoms (nitrogen and oxygen) within the furo[3,2-b]pyrrole ring system, along with the exocyclic carboxylic acid group, provide potential coordination sites for metal ions. The carboxylic acid can be readily converted to other functionalities, such as carboxhydrazides, which have been successfully used as ligands for the synthesis of copper, cobalt, and nickel complexes. nih.gov This demonstrates that the furo[3,2-b]pyrrole-5-carboxylic acid scaffold can be a foundation for designing novel ligands. By modifying the substituents on the heterocyclic core, the steric and electronic properties of the resulting ligand can be tailored to stabilize specific metal centers and influence the reactivity and selectivity of catalytic processes.
Probes for Chemical Biology Studies (Focus on Chemical Interaction, Not Biological Effect)
While excluding direct biological effects, the furo[3,2-b]pyrrole scaffold is of interest for creating molecular tools to study biological systems at a chemical level. The planar, aromatic structure is capable of participating in non-covalent interactions such as π-stacking with biological macromolecules like proteins and nucleic acids. The parent compound, 4H-furo[3,2-b]pyrrole-5-carboxylic acid, has been identified as a ligand in protein-bound 3D structures, indicating the core's ability to fit into binding pockets. nih.gov
The functional groups of the 2-bromo derivative can be used to attach reporter groups (e.g., fluorophores) or affinity tags. For example, the core's intrinsic fluorescence could be modulated upon binding to a target analyte, forming the basis of a fluorescent probe. The carboxylic acid can be used to link the scaffold to other molecules or surfaces, enabling the study of specific chemical interactions in complex environments.
Development of Chemo-Sensors and Sensing Platforms
The combination of a conjugated electronic structure and reactive functional groups makes this compound a candidate for the development of chemical sensors. Materials based on pyrrole-carboxylic acids have been incorporated into electrochemical biosensors. nih.gov The furo[3,2-b]pyrrole core can act as a signal transducer, where a binding event at a recognition site alters its electronic or optical properties. The carboxylic acid group is particularly useful for covalently attaching the molecule to the surface of an electrode or other sensing platform. polimi.it The bromine atom allows for the introduction of specific receptor units designed to selectively interact with a target analyte. Upon binding, this interaction could induce a measurable change in current, potential, or fluorescence, enabling the detection and quantification of the analyte.
Data Tables
Table 1: Potential Applications and Roles of Functional Groups
| Application Area | Relevant Structural Feature | Role of Bromine Atom | Role of Carboxylic Acid Group |
|---|---|---|---|
| Complex Organic Synthesis | Bifunctional scaffold | Site for cross-coupling reactions (e.g., Suzuki, Stille) to add complexity. | Site for derivatization (amides, esters) and further functionalization. |
| Optoelectronic Materials | Conjugated π-system | Handle to attach electron-donating/withdrawing groups to tune electronic properties. | Anchor to surfaces or another site for electronic modification. |
| Conjugated Polymers | Rigid, planar core | Reactive site for polycondensation reactions to form the polymer backbone. | Modify solubility, or can be derivatized post-polymerization. |
| Ligand Design | N and O heteroatoms | Can be replaced to modify steric/electronic environment of the ligand. | Can be converted to other coordinating groups (e.g., amides, hydrazides). |
| Chemical Probes/Sensors | Fused aromatic rings | Site to attach specific recognition units or reporter tags. | Anchor point for immobilization onto a sensor surface or linkage to biomolecules. |
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4H-furo[3,2-b]pyrrole-5-carboxylic acid |
| Pyrrole |
| Pyrrole-3-carboxylic acid |
| Thieno[3,2-b]pyrrole |
| Pyrrolo[3,2-b]pyrrole |
| Furo[3,2-b]pyrrole-5-carboxhydrazides |
Future Research Directions and Unresolved Challenges
Development of More Sustainable and Atom-Economical Synthetic Pathways
Current synthetic strategies for the furo[3,2-b]pyrrole core, such as the Hemetsberger–Knittel reaction, often involve multi-step processes that may not align with the principles of green chemistry. A significant future direction lies in the development of more sustainable and atom-economical pathways to 2-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid.
One promising avenue is the exploration of intramolecular ring-to-ring isomerization reactions, which boast 100% atom economy. mdpi.com The development of catalytic systems that can facilitate the direct construction of the furo[3,2-b]pyrrole skeleton from simple, readily available starting materials would be a major advancement. Additionally, palladium-catalyzed carbonylative double cyclization reactions have shown promise in the synthesis of related fused heterocyclic systems and could be adapted for this target molecule, offering a route with high atom economy. mdpi.comsemanticscholar.orgpreprints.org The use of heterogeneous catalysts, which can be easily recovered and reused, is another area ripe for investigation to enhance the sustainability of the synthesis. researchgate.net
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Intramolecular Ring-to-Ring Isomerization | 100% atom economy | Identification of suitable precursors and catalysts |
| Catalytic Direct Cyclization | Reduced step count, readily available starting materials | Catalyst design and optimization for desired regioselectivity |
| Palladium-Catalyzed Carbonylative Double Cyclization | High atom economy, formation of multiple bonds in one step | Substrate scope and functional group tolerance |
| Heterogeneous Catalysis | Catalyst recyclability, simplified purification | Catalyst stability and activity for the specific transformation |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The reactivity of the this compound core remains largely underexplored. The interplay between the electron-rich furo[3,2-b]pyrrole system and the electron-withdrawing carboxylic acid group, along with the versatile bromine atom, presents opportunities for discovering novel chemical transformations.
Future research should focus on leveraging the bromine atom for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce a wide range of substituents at the 2-position. This would enable the synthesis of a diverse library of derivatives for biological screening and materials science applications. Furthermore, the development of unprecedented transformations that selectively functionalize other positions on the heterocyclic core would be highly valuable. This could involve exploring directed metalation-trapping sequences or novel cycloaddition reactions. The unique electronic properties of the furo[3,2-b]pyrrole system may also allow for novel redox cyclization reactions, leading to the formation of more complex polycyclic structures. rsc.org
Deeper Understanding of Reaction Mechanisms and Regioselectivity
A thorough understanding of the reaction mechanisms and the factors governing regioselectivity is crucial for the rational design of synthetic routes and the prediction of reaction outcomes. For the furo[3,2-b]pyrrole system, electrophilic substitution, such as Vilsmeier formylation, has been shown to occur preferentially at the C-2 position. mdpi.com However, the influence of the bromo and carboxylic acid substituents on the regioselectivity of various reactions on the this compound scaffold requires systematic investigation.
Mechanistic studies, employing a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational methods, will be essential. For instance, understanding the mechanism of palladium-catalyzed reactions or copper-catalyzed cyclizations will enable the optimization of reaction conditions to favor the desired products. acs.org A deeper insight into the electronic distribution and aromaticity of the substituted furo[3,2-b]pyrrole core will also aid in predicting its reactivity and regiochemical preferences.
Expansion of Non-Biological Applications in Materials Science and Catalysis
While much of the focus on heterocyclic compounds is in medicinal chemistry, the unique electronic and photophysical properties of the furo[3,2-b]pyrrole core suggest potential for non-biological applications. The extended π-system and the possibility of tuning its electronic properties through substitution make derivatives of this compound interesting candidates for applications in materials science.
Specifically, research into their use as organic semiconductors in organic field-effect transistors (OFETs) is a promising area. researchgate.netrsc.orgacs.org The ability to systematically modify the structure through the bromo and carboxylic acid functionalities could allow for the fine-tuning of properties like charge carrier mobility and on/off ratios. Furthermore, the electron-rich nature of the furo[3,2-b]pyrrole system suggests potential applications in catalysis, either as ligands for metal catalysts or as organocatalysts themselves. The development of chiral derivatives could also open doors to their use in asymmetric catalysis.
Integration of Advanced Computational Methods for Predictive Chemistry
Advanced computational methods, particularly Density Functional Theory (DFT), are powerful tools for accelerating research and gaining deeper insights into chemical systems. In the context of this compound, computational chemistry can play a pivotal role in several areas.
DFT calculations can be employed to predict the geometric and electronic properties of the molecule and its derivatives, providing insights into their stability, aromaticity, and reactivity. doi.org These calculations can also be used to model reaction mechanisms and transition states, helping to elucidate the factors that control regioselectivity and reaction rates. Furthermore, computational screening of virtual libraries of derivatives can help prioritize synthetic targets with desired electronic or photophysical properties for applications in materials science. By integrating computational predictions with experimental work, the discovery and development of new chemistry and applications for this compound can be significantly expedited. researchgate.netmdpi.com
Q & A
Basic: What synthetic methods are commonly employed to prepare 2-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid?
Methodological Answer:
Two primary routes are documented:
Multi-Step Synthesis from Thiophene Derivatives : Starting with 5-methylthiophene-2-carbaldehyde, the compound is synthesized via cyclization, bromination, and oxidation. Key reagents include oxalyl chloride for carboxyl group activation .
Continuous Flow Thermolysis : Azidoacrylates undergo thermolysis in a flow reactor to generate intermediates, which are subsequently brominated and oxidized. This method enhances scalability and safety compared to batch processes .
Basic: How is the structural identity and purity of this compound validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and functional groups (e.g., bromine substitution on the furopyrrole ring) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>97% as per commercial standards) .
- Mass Spectrometry (MS) : Verifies molecular weight (e.g., 275.44 g/mol for derivatives) .
Advanced: How can synthetic yields be optimized while minimizing impurities?
Methodological Answer:
- Reaction Solvent Optimization : Use of DMF or toluene for intermediates improves solubility and reaction homogeneity .
- Acyl Chloride Intermediates : Conversion to acyl chlorides (e.g., via thionyl chloride) enhances reactivity for subsequent amide coupling, reducing side products .
- Flow Reactor Conditions : Continuous flow systems reduce decomposition risks during thermolysis, improving yield reproducibility .
Advanced: What strategies enhance the compound's bioactivity as a D-amino acid oxidase (DAAO) inhibitor?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Substituent Modification : Alkyl or aryl groups at the 4-position of the furopyrrole ring improve binding affinity .
- Carboxamide Derivatives : N-[4-(aminosulfonyl)phenyl] analogs show enhanced inhibition (IC₅₀ < 1 µM) in enzymatic assays .
- In Vivo Testing : Oral dosing in murine models (e.g., 30 mg/kg) with plasma D-serine level monitoring validates pharmacokinetic stability .
Advanced: How to address discrepancies in bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Use recombinant human DAAO in controlled pH (7.4) and temperature (37°C) conditions to minimize variability .
- Negative Controls : Include competitive inhibitors (e.g., 4H-thieno[3,2-b]pyrrole-5-carboxylic acid) to validate target specificity .
- Dose-Response Curves : Triplicate measurements at 0.1–100 µM concentrations ensure reproducibility of IC₅₀ values .
Basic: What functional groups dictate the compound's reactivity?
Methodological Answer:
- Bromine Atom : Electrophilic aromatic substitution site for further derivatization .
- Carboxylic Acid : Enables salt formation (e.g., sodium salts for solubility) or esterification .
- Furopyrrole Core : Planar aromatic structure facilitates π-π stacking in enzyme active sites .
Advanced: How to evaluate compound stability under experimental storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
